molecular formula C15H13N3OS B5854894 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine

2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B5854894
M. Wt: 283.4 g/mol
InChI Key: PIZBEYRLYBNTOW-UHFFFAOYSA-N
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Description

2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and an oxadiazole ring.

Mechanism of Action

The exact mechanism of action of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine are diverse and depend on the specific application. For example, in the field of medicinal chemistry, this compound has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has shown potential as an anti-inflammatory and analgesic agent. In other fields, such as materials science, this compound has been studied for its potential applications as a building block for the synthesis of new materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is its versatility. This compound has been shown to exhibit a wide range of pharmacological and physical properties, making it useful for various applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for certain experiments.

Future Directions

There are several future directions for the study of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine. One potential direction is the further investigation of its antitumor, antifungal, and antibacterial activities. Additionally, the development of new synthesis methods for this compound may lead to its increased availability for use in various experiments. Finally, the study of its physical properties may lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine can be achieved through several methods. One of the most common methods is the reaction of 2-chloropyridine with 5-[(4-methylphenyl)thiomethyl]-1,2,4-oxadiazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine as the final product.

Scientific Research Applications

2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine has been extensively studied for its potential applications in various fields. In particular, this compound has shown promising results in the field of medicinal chemistry. It has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has shown potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

5-[(4-methylphenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-5-7-12(8-6-11)20-10-14-17-15(18-19-14)13-4-2-3-9-16-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZBEYRLYBNTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-{[(4-Methylphenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine

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